An In-depth Technical Guide to 3-(N-Phthalimidoylmethylthio)propanoic Acid: Physicochemical Properties and Experimental Protocols
An In-depth Technical Guide to 3-(N-Phthalimidoylmethylthio)propanoic Acid: Physicochemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(N-Phthalimidoylmethylthio)propanoic acid is a molecule of interest in medicinal chemistry and drug development, acting as a potential building block in the synthesis of more complex bioactive compounds. Its structure, incorporating a phthalimide group, a thioether linkage, and a carboxylic acid moiety, suggests a unique profile of physicochemical properties that are critical for its handling, reactivity, and pharmacokinetic behavior. This technical guide provides a comprehensive overview of the predicted physicochemical properties of 3-(N-Phthalimidoylmethylthio)propanoic acid, alongside detailed, generalized experimental protocols for their determination. Furthermore, a logical synthetic workflow for its preparation is presented with corresponding visualizations to aid in laboratory synthesis.
Core Physicochemical Properties
Due to the limited availability of experimental data in public literature, the following physicochemical properties for 3-(N-Phthalimidoylmethylthio)propanoic acid (CAS No. 91570-07-9) have been predicted using established computational models. These values provide a foundational understanding of the molecule's behavior and are intended to guide experimental design.
| Property | Predicted Value | Method of Prediction/Notes |
| Molecular Formula | C₁₂H₁₁NO₄S | - |
| Molecular Weight | 265.29 g/mol | - |
| Melting Point | 130-160 °C | Estimated based on structurally similar compounds and the presence of a crystalline solid. |
| Boiling Point | > 400 °C (decomposes) | High boiling point expected due to molecular weight and polar functional groups. |
| pKa (acidic) | 4.0 - 5.0 | The carboxylic acid proton is the most acidic. |
| logP (Octanol-Water) | 1.5 - 2.5 | Indicates moderate lipophilicity. |
| Aqueous Solubility | Low to moderate | Expected to be sparingly soluble in water, with increased solubility in basic solutions. |
Synthesis of 3-(N-Phthalimidoylmethylthio)propanoic Acid
A plausible and efficient synthetic route to 3-(N-Phthalimidoylmethylthio)propanoic acid involves the acid-catalyzed condensation of N-(hydroxymethyl)phthalimide with 3-mercaptopropanoic acid. This reaction proceeds via the formation of a stable thionium ion intermediate.
Proposed Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis of the target compound.
Caption: Synthetic workflow for 3-(N-Phthalimidoylmethylthio)propanoic acid.
Experimental Protocol for Synthesis
Materials:
-
N-(hydroxymethyl)phthalimide
-
3-mercaptopropanoic acid
-
Concentrated sulfuric acid (catalyst)
-
Glacial acetic acid (solvent)
-
Ethanol (for recrystallization)
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Deionized water
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve N-(hydroxymethyl)phthalimide (1 equivalent) in glacial acetic acid.
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To this solution, add 3-mercaptopropanoic acid (1.1 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of cold deionized water to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold deionized water to remove any residual acid and unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dry the purified crystals under vacuum to obtain the final product, 3-(N-Phthalimidoylmethylthio)propanoic acid.
Experimental Protocols for Physicochemical Property Determination
The following sections provide detailed, generalized protocols for the experimental determination of the core physicochemical properties.
Melting Point Determination
Caption: Workflow for melting point determination.
Protocol:
-
Ensure the sample of 3-(N-Phthalimidoylmethylthio)propanoic acid is completely dry and finely powdered.[1]
-
Pack a small amount of the powdered sample into a capillary tube, ensuring a sample height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination by potentiometric titration.
Protocol:
-
Prepare a standard solution of approximately 0.1 M sodium hydroxide (NaOH) and accurately determine its concentration.
-
Accurately weigh a sample of 3-(N-Phthalimidoylmethylthio)propanoic acid and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be used if solubility is low.
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).[2]
-
Immerse the calibrated pH electrode into the analyte solution.
-
Titrate the solution with the standardized NaOH, adding the titrant in small, known increments.[2]
-
Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.[2]
-
Continue the titration past the equivalence point.
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the titration curve.
-
The pKa is equal to the pH at the half-equivalence point.[3]
logP (Octanol-Water Partition Coefficient) Determination by Shake-Flask Method
Caption: Workflow for logP determination by the shake-flask method.
Protocol:
-
Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.[4]
-
Prepare a stock solution of 3-(N-Phthalimidoylmethylthio)propanoic acid in the n-octanol-saturated water.
-
In a separatory funnel, combine a known volume of the stock solution with a known volume of the water-saturated n-octanol.
-
Shake the funnel vigorously for a set period (e.g., 5-10 minutes) to allow for partitioning of the compound between the two phases.[5]
-
Allow the layers to separate completely.
-
Carefully collect samples from both the aqueous and the octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of the partition coefficient.
Aqueous Solubility Determination
Caption: Workflow for aqueous solubility determination.
Protocol:
-
Add an excess amount of solid 3-(N-Phthalimidoylmethylthio)propanoic acid to a known volume of deionized water in a sealed container.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the saturated solution by centrifugation or filtration.[6]
-
Carefully withdraw a known volume of the clear supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., gravimetric analysis after solvent evaporation, UV-Vis spectroscopy, or HPLC).
-
The determined concentration represents the aqueous solubility of the compound at that specific temperature.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 3-(N-Phthalimidoylmethylthio)propanoic acid for researchers and drug development professionals. While experimental data is currently scarce, the predicted values and detailed experimental protocols herein offer a robust starting point for further investigation. The outlined synthetic route provides a clear and logical approach to the preparation of this compound, facilitating its accessibility for further research and development endeavors. As with any chemical compound, appropriate safety precautions should be taken during handling and experimentation.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
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